molecular formula C18H19FN2O2 B2395776 N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1795303-60-4

N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No.: B2395776
CAS No.: 1795303-60-4
M. Wt: 314.36
InChI Key: MMVFKLSQEJVAFI-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a tetrahydroquinoline moiety, which are connected through an acetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the Fluoro-Methylphenyl Intermediate: The starting material, 3-fluoro-4-methylphenylamine, is reacted with acetic anhydride to form the corresponding acetamide intermediate.

    Synthesis of the Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety is synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone is condensed with an amine.

    Coupling Reaction: The final step involves the coupling of the fluoro-methylphenyl acetamide intermediate with the tetrahydroquinoline intermediate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetamide group to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroisoquinolin-4-yl)oxy)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)thio)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unique due to the specific combination of the fluoro-substituted phenyl ring and the tetrahydroquinoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-6-7-13(10-15(12)19)21-18(22)11-23-17-8-9-20-16-5-3-2-4-14(16)17/h6-10H,2-5,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVFKLSQEJVAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C3CCCCC3=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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